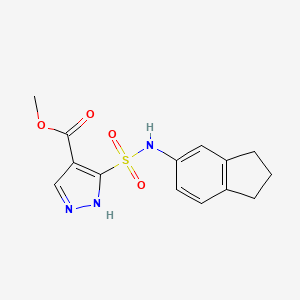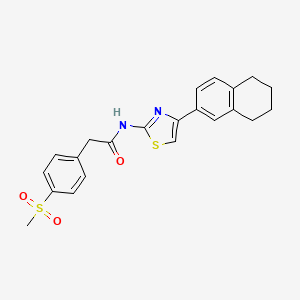![molecular formula C13H12BrClN2OS B2703895 2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide CAS No. 1428053-05-7](/img/structure/B2703895.png)
2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide is an organic compound that features a bromine atom, a chlorothiophene moiety, and a pyridine carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide typically involves multiple steps:
Formation of the Chlorothiophene Moiety: This can be achieved by reacting 2-chlorothiophene with bromine to form 2-bromo-5-chlorothiophene.
Coupling with Pyridine Derivative: The brominated chlorothiophene is then coupled with a pyridine derivative under Suzuki-Miyaura coupling conditions, which involves the use of a palladium catalyst and a boronic acid.
Amidation Reaction: The final step involves the amidation of the coupled product to introduce the carboxamide group, typically using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with mCPBA would yield a sulfoxide or sulfone.
Aplicaciones Científicas De Investigación
2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-5-chlorothiophene: A simpler compound with similar halogenated thiophene structure.
6-methylpyridine-3-carboxamide: Shares the pyridine carboxamide moiety but lacks the halogenated thiophene group.
Propiedades
IUPAC Name |
2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2OS/c1-8-2-4-10(12(14)17-8)13(18)16-7-6-9-3-5-11(15)19-9/h2-5H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYIFNGJGZWTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NCCC2=CC=C(S2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2703812.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2703814.png)
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)







![1-methyl-3-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2703828.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2703834.png)
